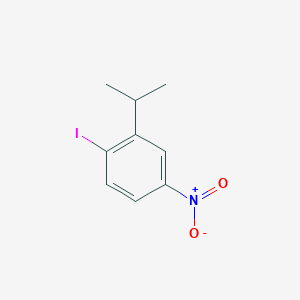
1-Iodo-4-nitro-2-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-5-nitroisopropylbenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom, a nitro group, and an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-nitroisopropylbenzene typically involves the nitration of isopropylbenzene followed by iodination. The nitration process introduces a nitro group to the benzene ring, and the iodination step introduces the iodine atom. The reaction conditions for these steps often involve the use of nitric acid and sulfuric acid for nitration, and iodine and a suitable oxidizing agent for iodination .
Industrial Production Methods
In an industrial setting, the production of 2-iodo-5-nitroisopropylbenzene may involve large-scale nitration and iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-5-nitroisopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and iodine substituents on the benzene ring make it susceptible to further substitution reactions.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: The major product is 2-iodo-5-aminoisopropylbenzene.
Oxidation Reactions: The major product is 2-iodo-5-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Iodo-5-nitroisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-iodo-5-nitroisopropylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can act as a leaving group in substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-5-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered.
2-Bromo-5-nitroisopropylbenzene: Similar structure but with a bromine atom instead of iodine.
2-Iodo-4-nitroisopropylbenzene: The nitro group is in a different position on the benzene ring.
Uniqueness
2-Iodo-5-nitroisopropylbenzene is unique due to the combination of its substituents, which confer distinct reactivity and steric properties. The presence of both an electron-withdrawing nitro group and a bulky isopropyl group influences its chemical behavior, making it a valuable compound for various synthetic applications .
Propriétés
Numéro CAS |
31539-92-1 |
|---|---|
Formule moléculaire |
C9H10INO2 |
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
1-iodo-4-nitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10INO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |
Clé InChI |
QQZGOJBZSKJIKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















